molecular formula C13H16O3 B13343320 Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate

Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate

Cat. No.: B13343320
M. Wt: 220.26 g/mol
InChI Key: DXSIVBWICLKCAB-MNOVXSKESA-N
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Description

Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate is a chemical compound with a cyclopropane ring substituted with an ethyl ester and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a substituted styrene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.

Scientific Research Applications

Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to changes in their activity. The methoxyphenyl group can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate: Lacks the methoxy group, leading to different reactivity and biological activity.

    Methyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O3/c1-3-16-13(14)11-8-10(11)9-6-4-5-7-12(9)15-2/h4-7,10-11H,3,8H2,1-2H3/t10-,11+/m1/s1

InChI Key

DXSIVBWICLKCAB-MNOVXSKESA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2OC

Origin of Product

United States

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